(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
Overview
Description
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic triterpenoid compound with the molecular formula C18H9N3O3 and a molecular weight of 315.3 g/mol. This compound has been investigated for its potential therapeutic applications in a variety of diseases.
Mechanism of Action
Target of Action
It has been synthesized and studied in the context of organotin (iv) complexes . Organotin (IV) compounds have been known to exhibit a wide range of biological activities such as anti-microbial, anti-tumor, anti-proliferative, anti-tuberculosis, fungicidal, anticancer, and cytotoxicity .
Mode of Action
It’s known that the compound exists predominantly in azo-enamine tautomeric form in the solid state . This tautomeric form could potentially interact with its targets in a unique way, leading to its biological effects.
Biochemical Pathways
Given the biological activities associated with organotin (iv) compounds, it can be inferred that the compound may interact with multiple biochemical pathways involved in microbial growth, tumor progression, cell proliferation, and tuberculosis .
Result of Action
The biological activities associated with organotin (iv) compounds suggest that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of (((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile involves several steps. The synthetic routes typically include the reaction of 4-hydroxy-9,10-dioxoanthracene with appropriate amines and methylene compounds under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
This compound analogs: These analogs have variations in their chemical structure, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
IUPAC Name |
2-[[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O3/c19-7-10(8-20)9-21-13-5-6-14(22)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,9,21-22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOMRPZKQSSXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127996 | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21493-27-6 | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21493-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.